molecular formula C11H8ClNO2 B11746152 1-[3-(4-Chlorophenyl)-1,2-oxazol-4-yl]ethan-1-one CAS No. 129144-38-3

1-[3-(4-Chlorophenyl)-1,2-oxazol-4-yl]ethan-1-one

Cat. No.: B11746152
CAS No.: 129144-38-3
M. Wt: 221.64 g/mol
InChI Key: ABAYZBGGKIHLRK-UHFFFAOYSA-N
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Description

1-[3-(4-Chlorophenyl)-1,2-oxazol-4-yl]ethan-1-one is a chemical compound known for its unique structure and properties It contains a chlorophenyl group attached to an oxazole ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Chlorophenyl)-1,2-oxazol-4-yl]ethan-1-one typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxazole ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Chlorophenyl)-1,2-oxazol-4-yl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce various substituted chlorophenyl oxazole compounds .

Scientific Research Applications

1-[3-(4-Chlorophenyl)-1,2-oxazol-4-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-Chlorophenyl)-1,2-oxazol-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4-Chlorophenyl)-1,2-oxazol-4-yl]ethan-1-one is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

129144-38-3

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

1-[3-(4-chlorophenyl)-1,2-oxazol-4-yl]ethanone

InChI

InChI=1S/C11H8ClNO2/c1-7(14)10-6-15-13-11(10)8-2-4-9(12)5-3-8/h2-6H,1H3

InChI Key

ABAYZBGGKIHLRK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CON=C1C2=CC=C(C=C2)Cl

Origin of Product

United States

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